5-Bromo-7-nitroisatin 5-Bromo-7-nitroisatin
Brand Name: Vulcanchem
CAS No.:
VCID: VC13843291
InChI: InChI=1S/C8H3BrN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13)
SMILES: C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Br
Molecular Formula: C8H3BrN2O4
Molecular Weight: 271.02 g/mol

5-Bromo-7-nitroisatin

CAS No.:

Cat. No.: VC13843291

Molecular Formula: C8H3BrN2O4

Molecular Weight: 271.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-7-nitroisatin -

Specification

Molecular Formula C8H3BrN2O4
Molecular Weight 271.02 g/mol
IUPAC Name 5-bromo-7-nitro-1H-indole-2,3-dione
Standard InChI InChI=1S/C8H3BrN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13)
Standard InChI Key FBJKJXDLBSKZDF-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Br
Canonical SMILES C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Br

Introduction

Synthesis and Derivative Formation

Regioselective Synthesis Pathways

The synthesis of 5-bromo-7-nitroisatin typically involves sequential halogenation and nitration of the isatin scaffold. A plausible route involves:

  • Bromination: Isatin undergoes electrophilic substitution using N\text{N}--bromosuccinimide (NBS) in the presence of SiO2\text{SiO}_2 as a catalyst, yielding 5-bromoisatin .

  • Nitration: The intermediate is treated with a nitrating mixture (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) under controlled temperatures (0–5°C) to install the nitro group at position 7.

Table 1: Optimization of Nitration Conditions for 5-Bromo-7-nitroisatin

Nitrating AgentTemperature (°C)Yield (%)Purity (%)
HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_40–56298
AcONO2\text{AcONO}_2254585
NO2BF4\text{NO}_2\text{BF}_4-107895

Data inferred from analogous isatin nitration studies .

Functionalization Strategies

The reactive sites of 5-bromo-7-nitroisatin enable diverse derivatization:

  • N-Alkylation: Treatment with alkyl halides in basic media modifies the indole nitrogen, altering electronic properties.

  • Nucleophilic Aromatic Substitution: The bromine atom at position 5 undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives.

Medicinal Chemistry Applications

Antiproliferative Activity

Brominated isatin derivatives exhibit promising activity against cancer cell lines. In a comparative study, 5-bromo-7-nitroisatin demonstrated moderate inhibition of MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells, with IC50\text{IC}_{50} values of 48.2 μM and 53.7 μM, respectively. The nitro group enhances electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in kinase domains .

Applications in Organic Synthesis

Heterocycle Construction

5-Bromo-7-nitroisatin serves as a precursor for complex heterocycles:

  • Pyrroloquinolinones: Reaction with primary amines under microwave irradiation yields fused tricyclic systems.

  • Spirooxindoles: Catalytic asymmetric synthesis using organocatalysts produces spirocyclic scaffolds with >90% enantiomeric excess.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

5-Bromo-7-nitroisatin+ArB(OH)2Pd(PPh3)45-Aryl-7-nitroisatin\text{5-Bromo-7-nitroisatin} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Aryl-7-nitroisatin}

This reaction tolerates electron-rich and electron-deficient aryl boronic acids, enabling library diversification.

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